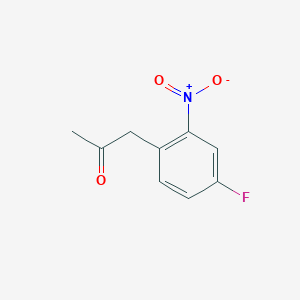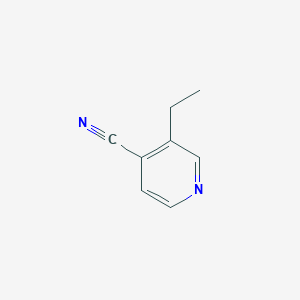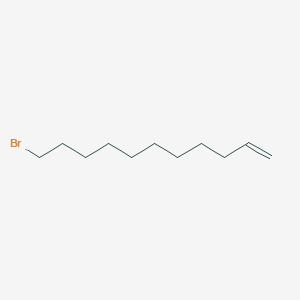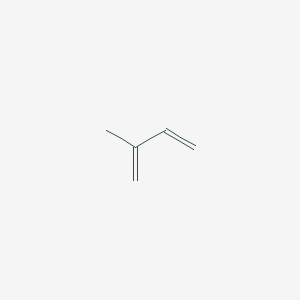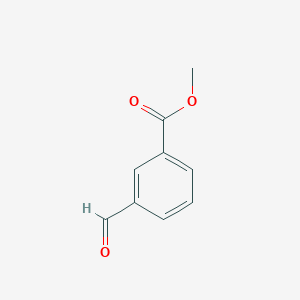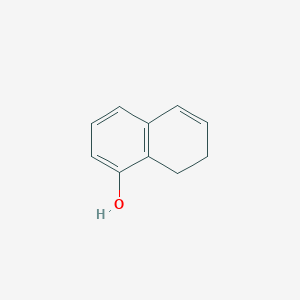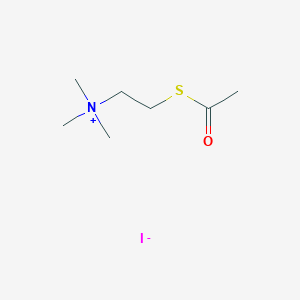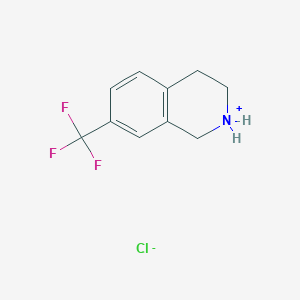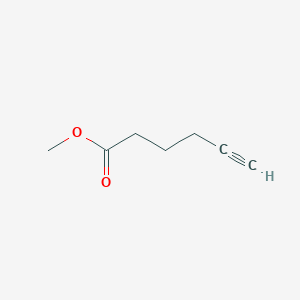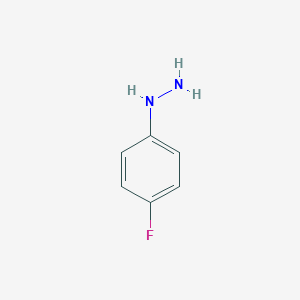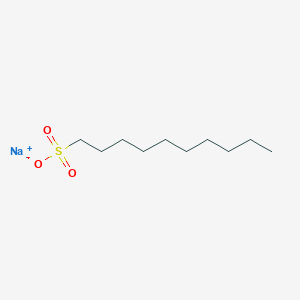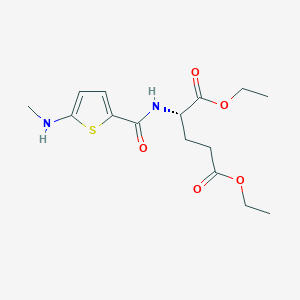
(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
A convenient method for the synthesis of thieno [3,2-c]pyridinones was developed . A number of thiophene derivatives was prepared, and the possibility of using thiophene desamino derivatives for the design of potentially biologically active molecules was demonstrated .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
2-aminothiophenes were used as starting reagents in a study . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes were converted into compounds .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Cancer Treatment
Diethyl N-[5-methylamino-2-thenoyl]-L-glutamate: is a folate-based inhibitor of thymidylate synthase, which is crucial in DNA synthesis. It’s used in the treatment of certain types of cancer, particularly as an antineoplastic agent under the name Raltitrexed . It inhibits the proliferation of cancer cells by preventing the proper formation of DNA during cell division.
Metabolic Studies
The compound is metabolized to its more potent polyglutamate derivatives, which are important for understanding the drug’s metabolism and excretion . This information is vital for developing new drugs with better efficacy and fewer side effects.
Pharmacokinetics
Research into the pharmacokinetics of Diethyl N-[5-methylamino-2-thenoyl]-L-glutamate helps determine the drug’s behavior within the body, including absorption, distribution, metabolism, and excretion . This is essential for dosage formulation and to ensure maximum efficacy with minimal toxicity.
Chemical Synthesis
The compound serves as a starting material or intermediate in the synthesis of more complex molecules. It’s involved in various chemical reactions and can be used to study reaction mechanisms and develop new synthetic methodologies .
Mécanisme D'action
Target of Action
Diethyl N-[5-methylamino-2-thenoyl]-L-glutamate, also known as Raltitrexed, is a specific, folate-based inhibitor of thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
Raltitrexed’s activity is enhanced by rapid cellular entry and polyglutamation, with the polyglutamated derivatives having approximately 100-fold greater inhibitory potency than the parent compound . It inhibits thymidylate synthase, thereby preventing the formation of dTMP and leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of thymidylate synthase by Raltitrexed disrupts the dTMP synthesis pathway , leading to a decrease in dTMP levels . This disruption affects DNA synthesis and repair, causing DNA damage and ultimately leading to cell death .
Pharmacokinetics
Raltitrexed is rapidly and extensively metabolized to its more potent polyglutamate derivatives . The disposition of Raltitrexed in patients is best described by a 3-compartment model with a terminal half-life (t1/2 γ) of 260 hours . It is over 90% bound to plasma protein over the concentration range of 20 to 100 µmol/L . Most of the excreted drug (approximately 20% of the administered dose) is recovered unchanged in the urine within the first 24 hours post-administration . The average clearance of Raltitrexed is 2.4 L/h (40 ml/min), and this value is significantly reduced in patients with compromised renal function .
Result of Action
The inhibition of thymidylate synthase by Raltitrexed leads to a decrease in dTMP levels, disrupting DNA synthesis and repair . This causes DNA damage and ultimately leads to cell death . In a murine model, Raltitrexed was found to increase the rates of resorbed embryos and growth retardation in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of Raltitrexed can be influenced by various environmental factors. Additionally, patients with compromised renal function are more likely to experience severe antiproliferative toxicity with Raltitrexed . Therefore, a careful evaluation of renal function, particularly in the elderly, is warranted .
Orientations Futures
Propriétés
IUPAC Name |
diethyl (2S)-2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-21-13(18)9-6-10(15(20)22-5-2)17-14(19)11-7-8-12(16-3)23-11/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUDYHGOODXYDK-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


